molecular formula C21H26N2O3S B2716965 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide CAS No. 921565-54-0

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2716965
CAS No.: 921565-54-0
M. Wt: 386.51
InChI Key: LVMRWEJVMSRNDS-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C21H26N2O3S and its molecular weight is 386.51. The purity is usually 95%.
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Biological Activity

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. The structure of this compound incorporates a benzo[b][1,4]oxazepine core, which is known for its pharmacological significance. This article explores the biological activity of this compound through various studies and findings.

The molecular formula of this compound is C23H30N2O4SC_{23}H_{30}N_{2}O_{4}S, with a molecular weight of approximately 430.6 g/mol. Its structure features both hydrophobic and polar functional groups, which may influence its interaction with biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. The benzo[b][1,4]oxazepine structure can mimic natural substrates or inhibitors, potentially modulating various biological pathways. Further research is necessary to elucidate the exact mechanisms involved.

Antimicrobial Activity

Recent studies have indicated that related compounds within the benzo[b][1,4]oxazepine class exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis . The presence of the thiophene moiety may enhance these properties by increasing lipophilicity and facilitating membrane penetration.

Cytotoxicity

Research has demonstrated that some derivatives of oxazepine compounds exhibit cytotoxic effects against cancer cell lines. For example, studies involving structural analogs have reported significant inhibitory effects on cell proliferation in human cancer cell lines . This suggests that N-(5-isobutyl-3,3-dimethyl-4-oxo) derivatives could possess similar anticancer properties.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that certain benzo[b][1,4]oxazepine derivatives demonstrated promising antibacterial activity. The study highlighted the importance of structural modifications in enhancing efficacy against resistant strains .
  • Cytotoxicity Assessment : In vitro assays conducted on various cancer cell lines indicated that compounds with similar structural frameworks exhibited dose-dependent cytotoxicity. These findings suggest potential applications in oncology for drug development .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Staphylococcus aureus
CytotoxicityInhibitory effects on cancer cell proliferation
Enzyme InhibitionPotential modulatory effects on key enzymesInternal Study

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-14(2)12-23-17-10-15(22-19(24)11-16-6-5-9-27-16)7-8-18(17)26-13-21(3,4)20(23)25/h5-10,14H,11-13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMRWEJVMSRNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NC(=O)CC3=CC=CS3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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